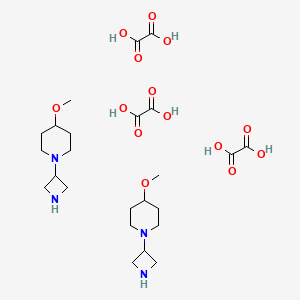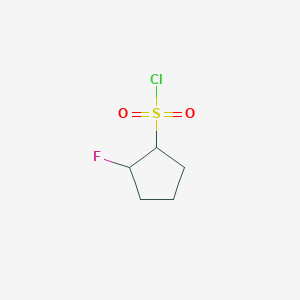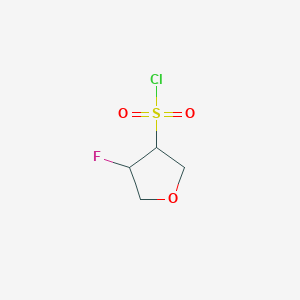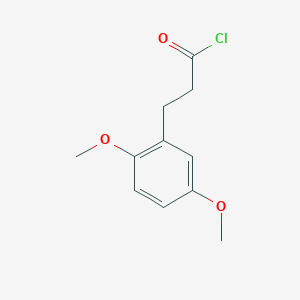
3,5-Dibromo-2-fluorobenzamide
Vue d'ensemble
Description
3,5-Dibromo-2-fluorobenzamide, also known as DFB, is an organic compound that has recently gained attention in the scientific community due to its unique properties and potential applications. DFB is a halogenated aromatic amide, which is composed of a benzene ring with two bromine atoms and one fluorine atom attached to it. It has a molecular weight of 266.94 g/mol and a melting point of 113-115°C. DFB has been studied for its ability to act as a catalyst in various chemical reactions, as well as its potential applications in the fields of medicine and biochemistry.
Applications De Recherche Scientifique
3,5-Dibromo-2-fluorobenzamide has been studied for its potential applications in the fields of medicine and biochemistry. It has been found to act as a catalyst in the synthesis of various compounds, such as drugs, polymers, and dyes. Additionally, 3,5-Dibromo-2-fluorobenzamide has been studied for its ability to inhibit the growth of certain bacteria and fungi. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain tumor cells.
Mécanisme D'action
The exact mechanism of action of 3,5-Dibromo-2-fluorobenzamide is not yet fully understood. However, it is believed that 3,5-Dibromo-2-fluorobenzamide acts as an inhibitor of certain enzymes, such as proteases and esterases, which are involved in the metabolism of drugs and other compounds. Additionally, 3,5-Dibromo-2-fluorobenzamide has been found to inhibit the growth of certain bacteria and fungi by interfering with their cell membranes.
Effets Biochimiques Et Physiologiques
3,5-Dibromo-2-fluorobenzamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the growth of certain tumor cells. Additionally, it has been found to inhibit the activity of certain enzymes, such as proteases and esterases, which are involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dibromo-2-fluorobenzamide has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of 3,5-Dibromo-2-fluorobenzamide is its low cost and ease of synthesis. Additionally, 3,5-Dibromo-2-fluorobenzamide is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. However, 3,5-Dibromo-2-fluorobenzamide is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
3,5-Dibromo-2-fluorobenzamide has a number of potential applications in the fields of medicine and biochemistry. One possible future direction for 3,5-Dibromo-2-fluorobenzamide is its use in the treatment of cancer. Additionally, 3,5-Dibromo-2-fluorobenzamide could be used to synthesize various drugs, polymers, and dyes. It could also be used to develop new methods for the inhibition of certain enzymes, such as proteases and esterases, which are involved in the metabolism of drugs and other compounds. Finally, 3,5-Dibromo-2-fluorobenzamide could be studied for its potential use in the development of new antibacterial and antifungal agents.
Propriétés
IUPAC Name |
3,5-dibromo-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXVGTNTDOFMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)


![[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1448841.png)
![{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1448842.png)




![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)


![{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride](/img/structure/B1448854.png)
![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)